Bicyclo[4.2.1]nonan-9-ol
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Overview
Description
Bicyclo[421]nonan-9-ol is an organic compound with the molecular formula C₉H₁₆O It is a bicyclic alcohol, characterized by its unique structure that includes two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.1]nonan-9-ol can be achieved through several methods. One common approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly useful for constructing the bicyclo[4.2.1]nonane core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalytic hydrogenation and selective oxidation, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[4.2.1]nonan-9-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives have potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.1]nonan-9-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the derivative and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the arrangement of the rings.
Bicyclo[4.3.0]nonane:
Uniqueness
Bicyclo[4.2.1]nonan-9-ol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
CAS No. |
52148-86-4 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonan-9-ol |
InChI |
InChI=1S/C9H16O/c10-9-7-3-1-2-4-8(9)6-5-7/h7-10H,1-6H2 |
InChI Key |
FOEYGILZSNQDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)C2O |
Origin of Product |
United States |
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